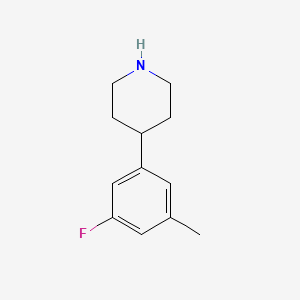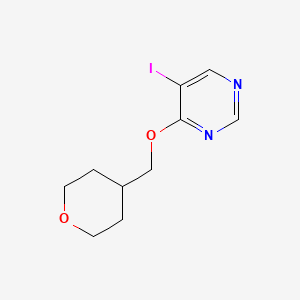
5-Iodo-4-((tetrahydro-2H-pyran-4-yl)methoxy)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodo-4-((tetrahydro-2H-pyran-4-yl)methoxy)pyrimidine is a chemical compound with the molecular formula C9H11IN2O2 and a molecular weight of 306.1 g/mol . This compound is characterized by the presence of an iodine atom, a pyrimidine ring, and a tetrahydropyran-4-yl group. It is primarily used in research and development, particularly in the fields of pharmaceuticals and organic chemistry.
Méthodes De Préparation
The synthesis of 5-Iodo-4-((tetrahydro-2H-pyran-4-yl)methoxy)pyrimidine typically involves the reaction of a pyrimidine derivative with an iodinating agent and a tetrahydropyran-4-yl group. One common method involves the use of lithium aluminum hydride (LiAlH4) as a reducing agent in tetrahydrofuran (THF) at low temperatures . The reaction conditions must be carefully controlled to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Analyse Des Réactions Chimiques
5-Iodo-4-((tetrahydro-2H-pyran-4-yl)methoxy)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as sodium iodide in acetone.
Oxidation and Reduction:
Applications De Recherche Scientifique
5-Iodo-4-((tetrahydro-2H-pyran-4-yl)methoxy)pyrimidine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Iodo-4-((tetrahydro-2H-pyran-4-yl)methoxy)pyrimidine is not well-documented. it is likely to interact with molecular targets such as enzymes or nucleic acids, given its structural similarity to other pyrimidine derivatives. The iodine atom and tetrahydropyran-4-yl group may play roles in modulating the compound’s biological activity .
Comparaison Avec Des Composés Similaires
5-Iodo-4-((tetrahydro-2H-pyran-4-yl)methoxy)pyrimidine can be compared to other similar compounds, such as:
5-Iodo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine: This compound has a similar structure but with a pyridine ring instead of a pyrimidine ring.
4-(Iodomethyl)tetrahydro-2H-pyran: This compound contains an iodomethyl group attached to a tetrahydropyran ring.
Tetrahydropyran derivatives: These compounds share the tetrahydropyran ring system and are commonly used as protecting groups in organic synthesis.
The uniqueness of this compound lies in its combination of an iodine atom, a pyrimidine ring, and a tetrahydropyran-4-yl group, which may confer specific chemical and biological properties.
Propriétés
Formule moléculaire |
C10H13IN2O2 |
|---|---|
Poids moléculaire |
320.13 g/mol |
Nom IUPAC |
5-iodo-4-(oxan-4-ylmethoxy)pyrimidine |
InChI |
InChI=1S/C10H13IN2O2/c11-9-5-12-7-13-10(9)15-6-8-1-3-14-4-2-8/h5,7-8H,1-4,6H2 |
Clé InChI |
MLKQYWYNGLCGQT-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1COC2=NC=NC=C2I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


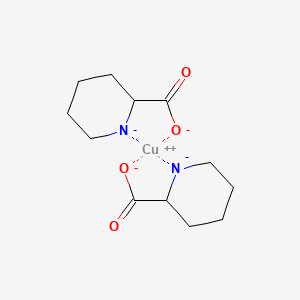
![tert-butyl N-[3-(4-bromophenyl)propyl]-N-(3-methoxypropyl)carbamate](/img/structure/B12092708.png)
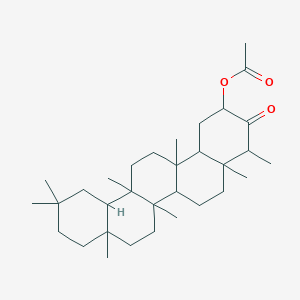

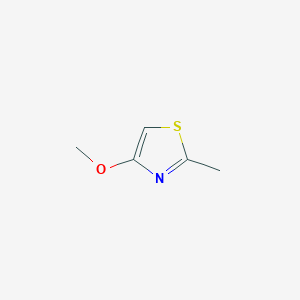
![2-(5-Methyl-7-propan-2-yl-2-bicyclo[2.2.2]octa-2,5-dienyl)propan-2-ol](/img/structure/B12092730.png)
![2-[(4,4-Dimethylcyclohexyl)amino]ethan-1-ol](/img/structure/B12092731.png)
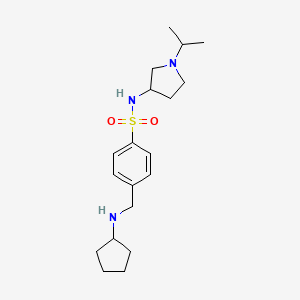

![(1R)-1-[3,5-bis(trifluoromethyl)phenyl]-N-methylethanamine;4-methylbenzenesulfonic acid](/img/structure/B12092762.png)
![[3-(Dimethylamino)propyl][(5-methylthiophen-2-YL)methyl]amine](/img/structure/B12092771.png)
